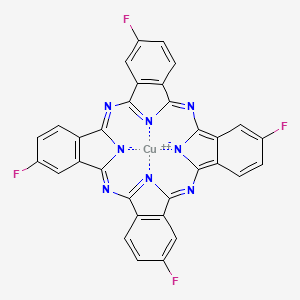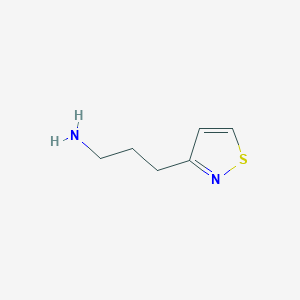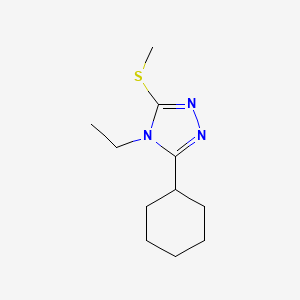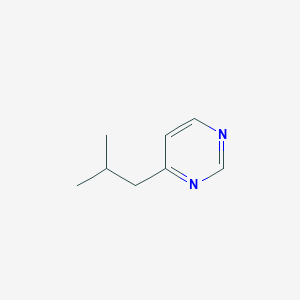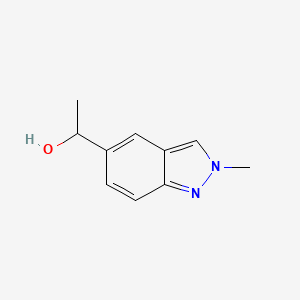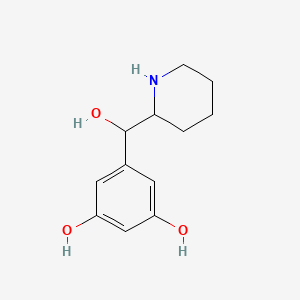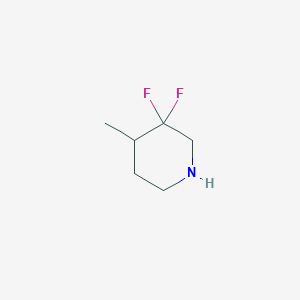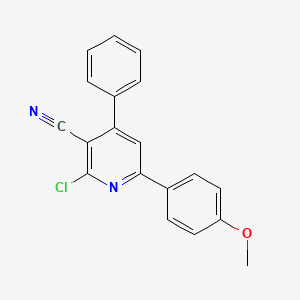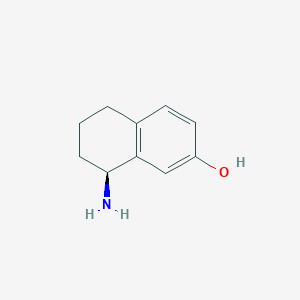
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is a chiral organic compound that belongs to the class of tetrahydronaphthalenes. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The hydrochloride salt form enhances its solubility in water, making it more suitable for various biological and chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene core.
Amination: Introduction of the amino group at the 8th position is achieved through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced at the 2nd position using a hydroxylation reaction.
Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Formation of 8-keto-5,6,7,8-tetrahydronaphthalen-2-ol.
Reduction: Formation of 8-amino-5,6,7,8-tetrahydronaphthalen-2-amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems in the brain, potentially acting as an agonist or antagonist at certain receptors. The exact pathways and molecular targets are still under investigation, but it is thought to influence signaling pathways related to mood and cognition.
Comparación Con Compuestos Similares
Similar Compounds
®-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride: The enantiomer of the compound with different biological activity.
8-amino-5,6,7,8-tetrahydronaphthalen-2-ol: The free base form without the hydrochloride salt.
8-hydroxy-5,6,7,8-tetrahydronaphthalene: A structurally similar compound with a hydroxyl group at a different position.
Uniqueness
(S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrochloride is unique due to its specific chiral configuration,
Propiedades
Fórmula molecular |
C10H13NO |
|---|---|
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
(8S)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m0/s1 |
Clave InChI |
SXQYMLTXGOSXPE-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@@H](C2=C(C1)C=CC(=C2)O)N |
SMILES canónico |
C1CC(C2=C(C1)C=CC(=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


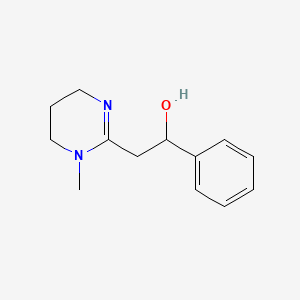
![8-Bromo-7-chloro-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13106997.png)
